REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([O:9][CH3:10])=[O:8].C1C(=O)N([Br:18])C(=O)C1>CN(C=O)C.CCOCC>[Br:18][C:5]1[S:1][C:2]([CH2:6][C:7]([O:9][CH3:10])=[O:8])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
27.44 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
37.52 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for three hours at which TLC
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portion wise
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
WASH
|
Details
|
the organic phase was washed with ammonium chloride and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotovap
|
Type
|
CUSTOM
|
Details
|
The resulting crude oil was purified
|
Type
|
CUSTOM
|
Details
|
by triturating with hexanes
|
Type
|
CUSTOM
|
Details
|
decanting off the organic phase above the oil
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 144.2 mmol | |
AMOUNT: MASS | 33.9 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |